molecular formula C17H18N6O2S B2707363 1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863459-08-9

1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2707363
CAS No.: 863459-08-9
M. Wt: 370.43
InChI Key: VAJRSDXTFBJJPP-UHFFFAOYSA-N
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Description

1-Morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a synthetic small molecule that features a complex triazolopyrimidine core structure, a morpholino ring, and a p-tolyl substituent. This specific molecular architecture suggests potential for diverse biological activity, making it a compound of interest in medicinal chemistry and drug discovery research. The morpholino group is a common pharmacophore known to influence the physicochemical properties and bioavailability of molecules . Triazolopyrimidine scaffolds are recognized in scientific literature for their relevance in the synthesis of kinase inhibitors . While the specific research applications and molecular mechanisms of action for this exact compound require further investigation, its structure aligns with compounds explored for targeting various disease pathways. Researchers may find value in this chemical for developing novel therapeutic agents, studying enzyme inhibition, or as a key intermediate in more complex synthetic routes. This product is provided for research purposes within laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-12-2-4-13(5-3-12)23-16-15(20-21-23)17(19-11-18-16)26-10-14(24)22-6-8-25-9-7-22/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJRSDXTFBJJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to ring-opened products.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the p-tolyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted morpholine or p-tolyl derivatives.

Scientific Research Applications

1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core can mimic nucleotide structures, allowing it to interfere with DNA or RNA synthesis. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazolopyrimidine Derivatives

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Substituents Synthesis Method Key Properties Reference
1-Morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone - Position 3: p-Tolyl
- Position 7: Morpholino-ethylthio
Not explicitly described in provided evidence; likely involves nucleophilic substitution or coupling reactions. Enhanced solubility (morpholino), potential kinase inhibition.
N1-(3-(2-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine (17) - Position 3: 2-Chlorobenzyl
- Position 5: Propylthio
- Position 7: Ethylenediamine
Reflux in phosphorus oxychloride with acid derivatives, followed by ice quenching. 81% yield; solid-state stability (m.p. 104.9–105.9°C); potential CNS activity.
4-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)aniline (22) - Position 3: Benzyl
- Position 7: 4-Aminothiophenyl
Nucleophilic substitution of 7-chloro precursor with 4-aminothiophenol in EtOH/TEA. Polar aniline group may improve target binding; used in kinase inhibitor studies.
Vicasinabin (INN Proposed) - Position 3: tert-Butyl and methyltetrazolylmethyl
- Position 7: Pyrrolidinyl
Multi-step synthesis involving cyclopropane and tetrazole intermediates. Pharmaceutical solid forms; potential epigenetic modulation (EZH2/HDAC targets).

Key Research Findings and Comparative Analysis

Substituent-Driven Pharmacological Profiles

  • Morpholino vs. Benzyl/Chlorobenzyl Groups: The morpholino substituent in the target compound likely improves aqueous solubility compared to lipophilic benzyl or chlorobenzyl groups in compounds 17 and 22. This property is critical for oral bioavailability .
  • Thioether Linkages : The ethylthio group in the target compound differs from the propylthio group in compound 17, which may alter steric hindrance and binding kinetics. highlights that thioether length impacts potency in kinase inhibitors .

Q & A

Q. What are the key synthetic pathways for 1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

  • Triazolopyrimidine Core Formation : Cyclocondensation of precursors like aminotriazoles with pyrimidine derivatives under reflux in solvents such as acetonitrile or ethanol .
  • Thioether Linkage Introduction : Nucleophilic substitution using thiol-containing reagents (e.g., mercaptans) in the presence of bases like K₂CO₃ .
  • Morpholino Group Attachment : Amidation or alkylation reactions with morpholine derivatives, often requiring catalysts such as palladium on carbon (Pd/C) .
    Critical Conditions :
    • Solvent choice (e.g., dimethylformamide for solubility ).
    • Temperature control (e.g., reflux at 80–100°C for triazole ring closure ).
    • Purification via column chromatography to isolate high-purity products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity (e.g., morpholino proton signals at δ 3.5–4.0 ppm ).
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1748 cm⁻¹ for the ethanone moiety ).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-Ray Crystallography (if applicable): Resolves 3D conformation and bond angles .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Anticancer Activity : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Kinase or protease inhibition assays to identify molecular targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies of triazolopyrimidine derivatives?

  • Systematic SAR Studies : Compare substituent effects (e.g., p-tolyl vs. fluorophenyl on target binding ).
  • Assay Standardization : Control variables like incubation time and temperature to minimize degradation (e.g., cooling samples to stabilize organic compounds ).
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., antitumor triazolopyrimidines ) to identify trends.

Q. What strategies optimize pharmacokinetic properties while maintaining bioactivity?

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or morpholino) to improve solubility without disrupting triazolopyrimidine core interactions .
  • Metabolic Stability : Modify thioether linkages to resist hepatic oxidation (e.g., replacing sulfur with methylene ).
  • Prodrug Design : Mask reactive groups (e.g., acetylating hydroxyls) for enhanced bioavailability .

Q. How can computational modeling guide target identification and binding affinity predictions?

  • Molecular Docking : Use software like AutoDock to simulate interactions with kinases or DNA repair enzymes .
  • MD Simulations : Assess binding stability under physiological conditions (e.g., 100 ns trajectories in water ).
  • QSAR Models : Corrogate structural features (e.g., triazole ring planarity) with activity data to prioritize derivatives .

Q. What methodologies validate the role of substituents (e.g., morpholino, p-tolyl) in modulating activity?

  • Fragment Replacement : Synthesize analogs with substituted phenyl or piperazine groups and compare IC₅₀ values .
  • Competitive Binding Assays : Use radiolabeled ligands to quantify displacement in target proteins .
  • Crystallographic Studies : Resolve co-crystal structures with targets (e.g., EGFR kinase) to map binding pockets .

Q. How should analytical methods be validated for purity and stability assessments during long-term studies?

  • HPLC-MS Purity Checks : Use C18 columns with acetonitrile/water gradients and monitor degradation products .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify instability hotspots .
  • Stability-Indicating Assays : Validate methods per ICH guidelines (e.g., Q2(R1)) to ensure robustness .

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